![molecular formula C19H24F3N3O3 B2797514 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034205-07-5](/img/structure/B2797514.png)
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a piperidine ring, and a trifluoromethyl-substituted phenyl group. These structural features contribute to its potential biological activity and make it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a ring-closing reaction, often using a suitable catalyst.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: The trifluoromethyl-substituted phenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide moiety through a condensation reaction between the intermediate and an oxalyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and depression.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, and ion channels. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohexanecarboxamide
- N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide
Uniqueness
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of the trifluoromethyl-substituted phenyl group, which imparts distinct physicochemical properties and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Eigenschaften
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O3/c20-19(21,22)14-1-3-15(4-2-14)24-18(27)17(26)23-11-13-5-8-25(9-6-13)16-7-10-28-12-16/h1-4,13,16H,5-12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGAOTPCWFOBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
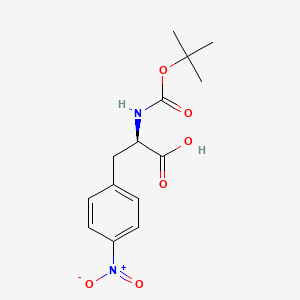
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2797433.png)

![3,4-dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2797437.png)
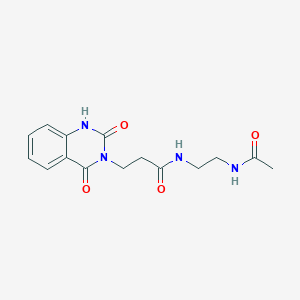
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide](/img/structure/B2797440.png)
![tert-butyl N-[trans-4-amino-3-piperidyl]carbamate](/img/structure/B2797443.png)
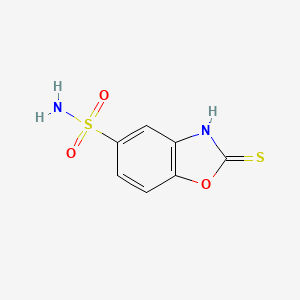
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2797446.png)
![{[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate](/img/structure/B2797448.png)
![2-Ethyl-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2797449.png)
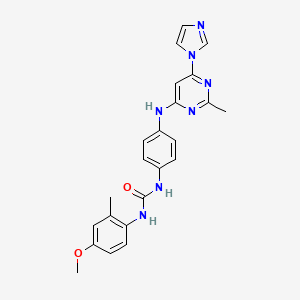
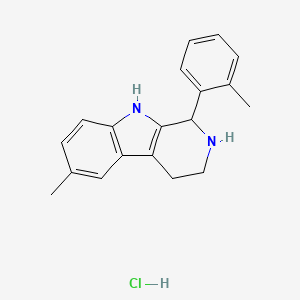
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2797453.png)
